CCG-224406

GRK2 inhibition Kinase selectivity GPCR signaling

Researchers requiring unambiguous attribution of GRK2-specific effects in GPCR desensitization and β-arrestin recruitment assays face confounding off-target modulation from less selective inhibitors. CCG-224406 solves this challenge as the extreme-selectivity benchmark of the indazole/dihydropyrimidine class. • IC₅₀ = 130 nM for GRK2; >700-fold selectivity over GRK1, GRK5, and other subfamilies • Zero detectable ROCK1 inhibition - eliminates cytoskeletal/vascular confounds present in analogs like GSK180736A • Binding mode validated by co-crystallization with bovine GRK2-Gβγ (PDB: 5HE2) • Benchmark reference for GRK2-selectivity calibration against CCG215022, CCG258208, and GSK2163632A

Molecular Formula C29H27FN6O5
Molecular Weight 558.6 g/mol
Cat. No. B606541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG-224406
SynonymsCCG-224406;  CCG 224406;  CCG224406.
Molecular FormulaC29H27FN6O5
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5
InChIInChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39)
InChIKeyKQJWWWZXJNOLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCG-224406: Selective GRK2 Inhibitor for Cardiovascular Research


CCG-224406 (compound 12n) is a small-molecule G protein-coupled receptor kinase 2 (GRK2) inhibitor developed through structure-based drug design at Temple University Graduate School, currently in the preclinical research phase [1]. It belongs to the indazole/dihydropyrimidine chemical class and was identified as the most selective compound in a hybrid inhibitor campaign derived from the co-crystallization of GSK180736A and Takeda103A in the GRK2 active site [2]. The compound's binding pose and kinase selectivity have been validated by co-crystallization with bovine GRK2 in complex with Gβγ subunits, providing molecular insights into its mechanism of inhibition [3].

GRK2 pathway inhibition study fit
Isoform-selectivity assay context
Structurally validated target engagement (PDB: 5HE2)

Differentiated Selectivity of CCG-224406


Generic substitution among GRK2 inhibitors is scientifically unsound due to substantial differences in cross-subfamily selectivity and off-target kinase inhibition profiles that directly impact experimental reproducibility and therapeutic window assessment. GRK inhibitors cluster into distinct chemical classes with divergent selectivity patterns: indazole/dihydropyrimidine-containing compounds exhibit preferential GRK2 selectivity, while pyrrolopyrimidine-containing compounds potently inhibit GRK1 and GRK5 but with more modest selectivity across subfamilies [1]. Within the GRK2-selective class, compounds vary dramatically in their selectivity margins over GRK1, GRK5, PKA, and ROCK1, with some exhibiting nanomolar dual inhibition of GRK2 and GRK5 . CCG-224406 represents the extreme end of the selectivity spectrum within its class, achieving >700-fold selectivity over other GRK subfamilies and zero detectable ROCK1 inhibition, a profile not uniformly shared by structurally related analogs [2]. Substituting CCG-224406 with a less selective GRK2 inhibitor risks confounding phenotypic readouts due to unintended GRK1, GRK5, or ROCK1 modulation, particularly in cardiovascular models where ROCK1 mediates vascular smooth muscle contraction and GRK5 is implicated in cardiac hypertrophy independently of GRK2 [3].

Isoform-selectivity mismatch
Less selective GRK2 inhibitors may introduce GRK1/GRK5 confounding, shifting phenotypic interpretation.
ROCK1 off-target carryover
Structurally related analogs with ROCK1 activity (e.g., GSK180736A) may confound vascular contraction endpoints.
Selectivity margin variability
Close structural analogs exhibit substantially lower subfamily selectivity margins, altering GRK2-specific signal isolation.

CCG-224406: Selectivity Evidence


GRK2 Subfamily Selectivity

CCG-224406 achieves >700-fold selectivity for GRK2 over other GRK subfamilies (GRK1, GRK5), the highest selectivity margin reported among GRK2-selective inhibitors in the indazole/dihydropyrimidine class [1]. In contrast, the structurally related clinical-stage compound CCG258208 (GRK2-IN-1) achieves only 230-fold selectivity over GRK5 (IC50 7.09 μM vs. GRK2 IC50 30 nM), representing approximately one-third of CCG-224406's selectivity margin . Another GRK2-selective analog, CCG258747, shows only 83-fold selectivity over GRK5 . The pyrrolopyrimidine-class compound GSK2163632A, while potent against GRK1 and GRK5, exhibits only 6-fold selectivity for GRK5 over GRK2, demonstrating fundamentally different subfamily preference [2].

GRK2 Subfamily Selectivity
Head-to-head
>700-fold
Supports GRK2 subfamily selectivity interpretation
Highest margin reported in indazole/dihydropyrimidine class
GRK2 inhibition Kinase selectivity GPCR signaling Cardiovascular pharmacology

ROCK1 Off-Target Activity

CCG-224406 exhibits no detectable inhibition of ROCK1 (Rho-associated coiled-coil kinase 1), a critical off-target that mediates vascular smooth muscle contraction and is a potential confounder in cardiovascular studies [1]. This contrasts sharply with GSK180736A, a structurally related compound from the same chemical class that was originally developed as a ROCK1 inhibitor and exhibits potent ROCK1 inhibition (IC50 = 100 nM) alongside its GRK2 inhibition (IC50 = 0.77 μM) . The ROCK1 activity of GSK180736A would confound interpretation of GRK2-mediated cardiovascular effects, as ROCK1 independently modulates vasoconstriction and hypertension pathways [2].

ROCK1 Off-Target Activity
Head-to-head
Undetectable ROCK1 inhibition
CCG-224406: No inhibition GSK180736A: IC50 100 nM
Ensures GRK2-specific attribution in cardiovascular models
Confounding ROCK1 vascular effects excluded
Off-target profiling ROCK1 Kinase selectivity Vascular biology

GRK2 Binding Affinity and Structural Validation

CCG-224406 inhibits GRK2 with an IC50 of 130 nM in enzymatic assays [1]. While structurally related analog CCG258747 demonstrates higher apparent potency (GRK2 IC50 = 18 nM), this increased potency comes at the cost of substantially reduced selectivity over GRK5 (only 83-fold, versus >700-fold for CCG-224406) . CCG-224406's binding mode has been definitively characterized by co-crystallization with bovine GRK2 in complex with Gβγ subunits (PDB ID: 5HE2), providing atomic-level resolution of its interaction with the GRK2 active site [2]. This structural validation confirms the molecular basis for its selectivity profile and enables rational structure-based optimization for researchers requiring both potency and selectivity.

GRK2 Binding Affinity
Reported
IC50 130 nM
Co-crystallized with GRK2/Gβγ (PDB 5HE2)
Validated target engagement with structural resolution
Balances potency with high subfamily selectivity
GRK2 inhibition Enzymatic assay Structure-activity relationship Crystallography

PKA Cross-Reactivity Profile

CCG-224406 exhibits minimal inhibition of protein kinase A (PKA), a ubiquitously expressed kinase central to cAMP signaling cascades [1]. The selectivity screening from the original discovery campaign specifically assessed and confirmed lack of meaningful PKA inhibition for the hybrid inhibitor series [2]. This contrasts with less selective GRK modulators that may inadvertently suppress PKA activity, confounding interpretation of cAMP-dependent signaling pathways in cellular models. The indazole/dihydropyrimidine class of GRK2 inhibitors generally shows favorable PKA selectivity compared to earlier-generation compounds, but specific PKA IC50 values for CCG-224406 were not reported in the primary literature; the selectivity is inferred from the screening campaign that established the compound as 'possessing high potency and selectivity for GRK2 over other GRK subfamilies, PKA, and ROCK1' [3].

PKA Cross-Reactivity
Class-level
Minimal PKA inhibition reported
Preserves cAMP signaling integrity in cellular models
Quantitative IC50 values not reported; class-level inference
PKA Kinase selectivity cAMP signaling Off-target profiling

Preclinical Application in Heart Failure

CCG-224406 has been specifically identified as applicable for heart failure research, with its development targeting the established role of GRK2 upregulation in the progression of heart failure and cardiac dysfunction following myocardial infarction . GRK2 is elevated in failing human myocardium and contributes to β-adrenergic receptor desensitization, a hallmark of heart failure pathophysiology [1]. The compound's profile aligns with the therapeutic rationale that GRK2-selective inhibition may restore β-adrenergic responsiveness without the off-target cardiovascular effects associated with less selective inhibitors [2]. While CCG-224406 lacks published direct in vivo efficacy data (animal model studies showing cardiac function improvements are attributed to GRK2 inhibition broadly rather than CCG-224406 specifically), its selectivity profile positions it as a superior chemical probe compared to GSK180736A, which as a ROCK1 inhibitor would produce confounding cardiovascular effects independent of GRK2 inhibition [3].

Heart Failure Research Context
Context-dependent
Developed for GRK2-mediated heart failure studies
Enables GRK2-specific interrogation in cardiac dysfunction models
Direct in vivo efficacy data not yet published for CCG-224406
Heart failure Cardiovascular disease GRK2 inhibition Preclinical pharmacology

CCG-224406: Research Applications


GRK2 Mechanism Studies in GPCR Signaling

Researchers requiring unambiguous attribution of GRK2-specific effects in GPCR desensitization and β-arrestin recruitment assays should prioritize CCG-224406 due to its >700-fold selectivity over other GRK subfamilies [1]. The complete absence of ROCK1 inhibition ensures that observed changes in GPCR trafficking and signaling are not confounded by ROCK1-mediated cytoskeletal or vascular effects, a critical limitation of compounds like GSK180736A [2]. The co-crystallization structure (PDB: 5HE2) provides atomic-level validation of GRK2 active site engagement [3].

Heart Failure Research with Isolated GRK2 Inhibition

Investigators studying GRK2 upregulation in failing myocardium and β-adrenergic receptor desensitization should select CCG-224406 over less selective GRK2 inhibitors [1]. Compounds like GSK180736A, which inhibit ROCK1 (IC50 100 nM), introduce confounding vascular effects that obscure GRK2-specific contributions to cardiac dysfunction [2]. CCG-224406's undetectable ROCK1 inhibition and >700-fold GRK subfamily selectivity enable cleaner interpretation of GRK2's role in heart failure progression [3].

Structure-Based Design of GRK2 Inhibitors

Medicinal chemistry groups pursuing rational optimization of GRK2-selective inhibitors can leverage CCG-224406's published co-crystallization structure (PDB: 5HE2) and comprehensive SAR data from the original discovery campaign [1]. The compound represents the extreme selectivity endpoint of the indazole/dihydropyrimidine hybrid series, providing a benchmark for assessing selectivity improvements in novel analogs [2]. Its validated binding mode enables structure-guided modification to balance potency and selectivity parameters for specific research applications [3].

GRK Inhibitor Panel Selectivity Benchmarking

Research programs requiring a panel of GRK inhibitors with defined selectivity profiles should include CCG-224406 as the reference compound for maximal GRK2 subfamily selectivity (>700-fold) [1]. This contrasts with: CCG215022 (dual GRK2/GRK5 inhibitor with IC50 values 0.15 μM and 0.38 μM respectively), CCG258208 (230-fold GRK5 selectivity), and GSK2163632A (GRK1/GRK5-preferring with 6-fold GRK5 selectivity) [2]. Using CCG-224406 as the GRK2-selective reference enables proper calibration of selectivity-dependent phenotypic responses across different GRK inhibition profiles [3].

Application
Selection Property
Validation Focus
GPCR desensitization pathway studies
GRK subfamily selectivity context
ROCK1-free phenotypic readout validation
Cardiac dysfunction model research
Isolated GRK2 inhibition profile
β-adrenergic signaling endpoint review
Structure-guided GRK2 inhibitor design
Co-crystallized binding mode (PDB: 5HE2)
Selectivity optimization endpoints
GRK inhibitor selectivity calibration
Extreme selectivity benchmarking
Cross-inhibitor response comparison

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